2-乙酰氨基乙酰氯

描述

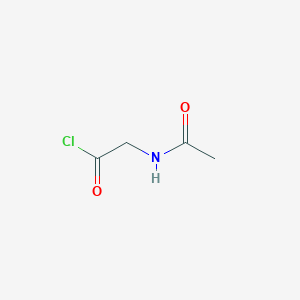

2-Acetamidoacetyl chloride is an organic compound with the molecular formula C4H6ClNO2 . It is a chemical reagent used in various chemical reactions .

Molecular Structure Analysis

The molecular formula of 2-Acetamidoacetyl chloride is C4H6ClNO2 . This indicates that it contains four carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms .

科学研究应用

糖基化研究

2-乙酰氨基乙酰氯已用于复杂碳水化合物的合成中。例如,它在二-N-乙酰几丁二糖天冬酰胺衍生物的合成中发挥了作用,突出了它在糖苷键形成和寡糖组装中的效用。该过程涉及多个步骤,包括糖基氯化物处理、叠氮化物还原和氨基酸偶联,展示了 2-乙酰氨基乙酰氯在碳水化合物化学中的多功能性 (Spinola & Jeanloz, 1970)。

异头硫代乙酸酯的合成

该化合物在 N-乙酰乳糖胺衍生物的异头 β-硫代乙酸酯的合成中发挥了重要作用,展示了其在促进 S_N2 取代和还原乙酰胺化中的作用。这为 O- 和 S-糖苷的有效合成开辟了途径,扩展了碳水化合物化学工具包,并为糖缀合物的合成提供了新的途径 (Matsuoka 等,2003)。

相转移催化

2-乙酰氨基乙酰氯用于相转移催化,用于合成芳基 β-D-N-乙酰葡萄糖苷。该方法允许高产率的乙酰化芳基糖苷,展示了该化合物在相转移条件下促进有效糖基化反应中的效用 (Roy & Tropper, 1990)。

N-乙酰神经氨酸酸糖醛合成

在唾液酸化学领域,2-乙酰氨基乙酰氯已用于 N-乙酰神经氨酸酸糖醛的合成。这突出了它在制备唾液酸化结构的关键中间体中的作用,这些结构在生物识别和细胞信号传导过程中很重要 (Kulikova 等,2006)。

安全和危害

未来方向

While specific future directions for 2-Acetamidoacetyl chloride are not mentioned in the search results, there is a general trend in the field of chemistry towards sustainable development and the use of catalytic processes . Additionally, the use of flow chemistry, including the synthesis of various compounds, is a growing area of interest .

作用机制

Target of Action

It’s worth noting that acetyl chloride, a related compound, is known to play a significant role in various biological processes, including modulation of voltage‐dependent sodium calcium and potassium channels, enhancement of γ‐aminobutyric acid (gaba)‐mediated neuronal inhibition, and reduction in glutamate‐mediated excitatory transmission .

Mode of Action

Acetyl chloride is known to bind to a carboxyl anion and then transfer it to acetyl-CoA, yielding malonyl-CoA .

Biochemical Pathways

The acetyl CoA pathway is one of the key biochemical pathways that could be affected by 2-Acetamidoacetyl chloride. This pathway requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .

Pharmacokinetics

Free drug is eliminated relatively rapidly by the kidney predominantly by glomerular filtration, but binding to tissue sites means that the plasma concentration-time profile shows a long-lasting terminal elimination phase .

Result of Action

For instance, acetyl chloride is known to play a significant role in various physiological functions, including modulation of voltage‐dependent sodium calcium and potassium channels, enhancement of γ‐aminobutyric acid (GABA)‐mediated neuronal inhibition, and reduction in glutamate‐mediated excitatory transmission .

Action Environment

The action of 2-Acetamidoacetyl chloride can be efficiently carried out in a brine solution under weakly basic conditions in the presence of sodium acetate and/or triethyl amine . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other chemical species.

生化分析

Biochemical Properties

It is known that acetyl chloride, a related compound, is a reagent for the preparation of esters and amides of acetic acid, used in the derivatization of alcohols and amines It is plausible that 2-Acetamidoacetyl chloride may have similar properties and could interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Chloride ions, which are released upon hydrolysis of 2-Acetamidoacetyl chloride, play vital roles in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .

Molecular Mechanism

It is known that acetyl chloride, a related compound, can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom at the same time that the chloride ion leaves, forming a new bond . It is possible that 2-Acetamidoacetyl chloride could undergo similar reactions, interacting with biomolecules and potentially influencing gene expression.

Temporal Effects in Laboratory Settings

It is known that temporal effects can be significant in biochemical reactions

Metabolic Pathways

Acetyl-CoA, a related compound, is a key intermediate in many metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation

Transport and Distribution

Chloride ions, which could be released from 2-Acetamidoacetyl chloride, are transported across cell membranes by various chloride channels and transporters .

Subcellular Localization

The subcellular localization of a protein or compound can provide valuable insights into its function

属性

IUPAC Name |

2-acetamidoacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQTZIOAYGQFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

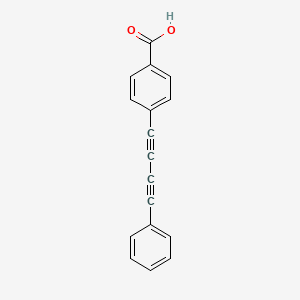

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)

![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B3152147.png)

![4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B3152172.png)